Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-
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Overview
Description
Benzenesulfonamides are a class of organic compounds containing a sulfonamide group (–SO₂NH₂) attached to a benzene ring. The compound , N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide , combines a sulfonamide moiety with a substituted phenyl ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves introducing the sulfonamide group onto the phenyl ring. While specific synthetic routes may vary, one common approach is through nucleophilic substitution reactions. For example:
Chlorination: Start with 2,3-dichloro-4-hydroxy-5-methylphenol (a precursor). React it with chlorosulfonic acid to form the benzenesulfonamide derivative.
Hydroxylation: Introduce the hydroxyl group at the desired position using appropriate reagents.
Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to yield the desired compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.
Reduction: Reduction of the nitro group (if present) or other substituents.
Substitution: Substitution reactions at the chlorinated positions.
Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.
Chlorosulfonic Acid: For sulfonation.
Hydroxylating Agents: To introduce the hydroxyl group.
Reduction Agents: Such as hydrogen gas or metal hydrides.
Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.
Scientific Research Applications
This compound finds applications in various fields:
Mechanism of Action
The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and selectivity against other sulfonamides. Researchers often explore related analogs to understand structure-activity relationships.
Remember that this compound’s unique features lie in its specific chlorination pattern, hydroxylation, and CA IX selectivity. Further research can provide additional insights into its distinctiveness.
Properties
CAS No. |
314751-53-6 |
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Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3 |
InChI Key |
IMWWNIPSXVIARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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